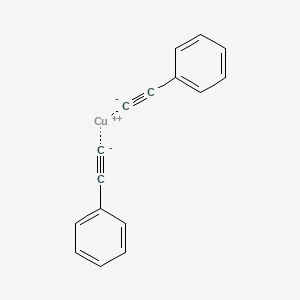![molecular formula C20H13Cl3N2O3 B11973642 2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11973642.png)
2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-chromene derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
In industrieller Umgebung kann die Synthese dieser Verbindung mit kontinuierlichen Fließreaktoren hochskaliert werden, die eine bessere Kontrolle der Reaktionsbedingungen und verbesserte Sicherheit ermöglichen. Der Einsatz von Prinzipien der grünen Chemie, wie z. B. lösungsmittelfreie Bedingungen und recycelbare Katalysatoren, wird ebenfalls betont, um die Umweltbelastung zu minimieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Amino-5-oxo-4-[5-(2,4,6-Trichlorphenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromen-3-carbonitril durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxo-Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können zu Aminoalkoholen oder anderen reduzierten Formen führen.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung geeigneter Lösungsmittel, um eine hohe Selektivität und Ausbeute zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Oxo-Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer breiten Palette von Derivaten mit potenziellen biologischen Aktivitäten führt .
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung dient als wichtiges Zwischenprodukt bei der Synthese anderer heterocyclischer Verbindungen.
Biologie: Sie zeigt signifikante antimikrobielle und entzündungshemmende Aktivitäten, was sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung macht.
Medizin: Die Verbindung hat in der Krebsforschung vielversprechend gezeigt, wobei Studien auf ihre Fähigkeit hinweisen, das Wachstum von Krebszellen zu hemmen.
Industrie: Ihre einzigartigen chemischen Eigenschaften machen sie nützlich bei der Entwicklung neuer Materialien und chemischer Prozesse
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: It exhibits significant antimicrobial and anti-inflammatory activities, making it a potential candidate for drug development.
Medicine: The compound has shown promise in anticancer research, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
Der Wirkungsmechanismus von 2-Amino-5-oxo-4-[5-(2,4,6-Trichlorphenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromen-3-carbonitril beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass die Verbindung bestimmte Enzyme und Rezeptoren hemmt, was zu den beobachteten biologischen Wirkungen führt. So wird ihre krebshemmende Aktivität auf ihre Fähigkeit zurückgeführt, die Apoptose in Krebszellen zu induzieren, indem bestimmte Signalwege angegriffen werden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-4H-pyran-3-carbonitril-Derivate: Diese Verbindungen teilen eine ähnliche Grundstruktur und zeigen vergleichbare biologische Aktivitäten.
Indol-Derivate: Indol-Derivate, bekannt für ihre vielfältigen pharmakologischen Eigenschaften, zeigen auch Ähnlichkeiten in ihren biologischen Aktivitäten
Einzigartigkeit
Was 2-Amino-5-oxo-4-[5-(2,4,6-Trichlorphenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromen-3-carbonitril auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Trichlorphenyl- und Furan-Einheiten erhöht sein pharmakologisches Potenzial und macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung .
Eigenschaften
Molekularformel |
C20H13Cl3N2O3 |
|---|---|
Molekulargewicht |
435.7 g/mol |
IUPAC-Name |
2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C20H13Cl3N2O3/c21-9-6-11(22)18(12(23)7-9)16-5-4-15(27-16)17-10(8-24)20(25)28-14-3-1-2-13(26)19(14)17/h4-7,17H,1-3,25H2 |
InChI-Schlüssel |
PAJNTPJDYOIFEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=C(C=C(C=C4Cl)Cl)Cl)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B11973562.png)
![[1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-](/img/structure/B11973567.png)

![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11973576.png)
![9-Chloro-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973592.png)
![2-[9-Bromo-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4,6-dichlorophenol](/img/structure/B11973613.png)
![Isobutyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973617.png)
![Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11973629.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973632.png)
![5-(3,4,5-Trimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11973635.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}decanehydrazide](/img/structure/B11973647.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide](/img/structure/B11973651.png)
![4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973656.png)
